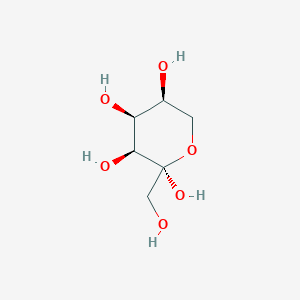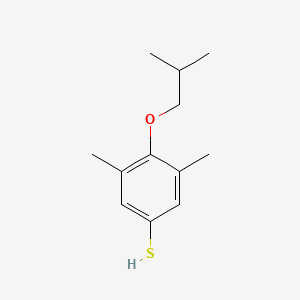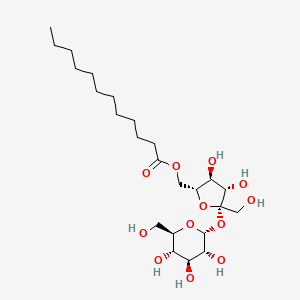
Sucrose, 6'-laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose, 6’-laurate is a type of sucrose ester, which is a compound formed by the esterification of sucrose with fatty acids. Sucrose esters are known for their surfactant properties and are widely used in food, cosmetics, and pharmaceutical industries. Sucrose, 6’-laurate, in particular, is valued for its emulsifying and stabilizing properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sucrose, 6’-laurate can be synthesized through a two-stage process. The first stage involves the esterification of lauric acid with methanol to produce methyl laurate. This reaction is typically catalyzed by Amberlyst 15 and carried out at a temperature of 110°C with a residence time of 5 minutes . The second stage involves the transesterification of methyl laurate with sucrose to produce sucrose, 6’-laurate .
Industrial Production Methods: Industrial production of sucrose, 6’-laurate often employs ultrasonic frequency to enhance the reaction yield and reduce reaction time. The process involves the use of ultrasonic waves to promote the transesterification of sucrose with lauric acid . This method is advantageous as it reduces the need for high temperatures and pressures, making the process more energy-efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose, 6’-laurate primarily undergoes esterification and transesterification reactions. These reactions involve the formation and breaking of ester bonds between sucrose and lauric acid .
Common Reagents and Conditions: The common reagents used in the synthesis of sucrose, 6’-laurate include lauric acid, methanol, and sucrose. Catalysts such as Amberlyst 15 are used to facilitate the esterification and transesterification reactions . Ultrasonic waves are also employed to enhance the reaction efficiency .
Major Products: The major product of these reactions is sucrose, 6’-laurate. Depending on the reaction conditions, other products such as sucrose monolaurate, dilaurate, and polylaurate may also be formed .
Wissenschaftliche Forschungsanwendungen
Sucrose, 6’-laurate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and emulsifier in various formulations . In biology, it is used as an intestinal permeation enhancer for macromolecules, facilitating the oral delivery of drugs . In medicine, it has been studied for its antibacterial properties against pathogenic bacteria . In the industry, it is used in the production of food, cosmetics, and pharmaceuticals due to its non-toxic and biodegradable nature .
Wirkmechanismus
The mechanism of action of sucrose, 6’-laurate involves its ability to disrupt cell membranes. It interacts with the lipid bilayer of cell membranes, increasing their permeability and allowing for the passage of macromolecules . This property makes it an effective permeation enhancer for drug delivery . Additionally, its antibacterial activity is attributed to its ability to damage the cell membrane integrity of bacteria, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Sucrose, 6’-laurate is similar to other sucrose esters such as sucrose monolaurate, sucrose dilaurate, and sucrose polylaurate. it is unique in its specific fatty acid composition and its ability to act as a permeation enhancer . Other similar compounds include sucrose monostearate and sucrose monopalmitate, which have different fatty acid chains and are used for different applications .
Conclusion
Sucrose, 6’-laurate is a versatile compound with a wide range of applications in various fields Its unique properties as a surfactant, emulsifier, and permeation enhancer make it valuable in scientific research and industrial applications
Eigenschaften
CAS-Nummer |
20881-05-4 |
|---|---|
Molekularformel |
C24H44O12 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-19(29)22(32)24(14-26,35-16)36-23-21(31)20(30)18(28)15(12-25)34-23/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1 |
InChI-Schlüssel |
BNKFJLJKTOAGIM-VQXBOQCVSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
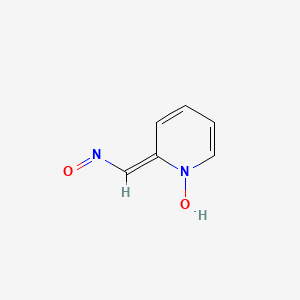

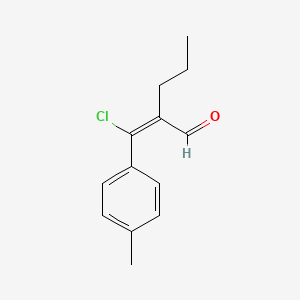
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

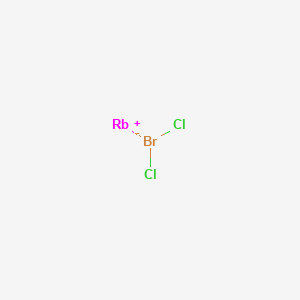

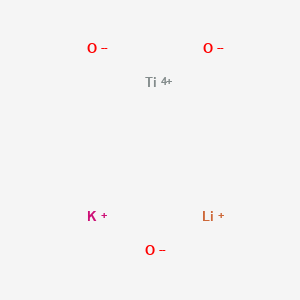

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
